molecular formula C9H12N4 B1298844 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 42951-66-6

1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1298844
CAS No.: 42951-66-6
M. Wt: 176.22 g/mol
InChI Key: DRFIBVYIMICNDP-UHFFFAOYSA-N
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Description

1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C9H12N4. It is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been reported to inhibit enzymes such as phosphodiesterase-4 and neutrophil elastase . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound can act as a ligand for receptors like A1-adenosine and prostaglandin E2 receptor 1 . These interactions highlight the compound’s versatility in modulating various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By affecting these pathways, this compound can alter cellular functions, leading to changes in cell behavior and physiology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or receptor modulation . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production and biosynthesis. The compound’s role in metabolic pathways underscores its importance in cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,4,6-trimethylpyrazole with a suitable pyridine derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and continuous flow processes .

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce hydrogenated derivatives .

Scientific Research Applications

1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the amine group.

    1,4-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Similar but with fewer methyl groups.

    1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol: Similar but with a hydroxyl group instead of an amine

Uniqueness

1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and an amine group makes it distinct from other pyrazolopyridine derivatives .

Properties

IUPAC Name

1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-5-4-6(2)11-9-7(5)8(10)12-13(9)3/h4H,1-3H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFIBVYIMICNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351337
Record name 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42951-66-6
Record name 1,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42951-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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